

The Discovery and Synthesis of GSK317354A: A Novel GRK2 Inhibitor

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Compound of Interest

Compound Name: GSK317354A

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Abstract

GSK317354A is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of cardiac function. Overexpression of GRK2 is implicated in the pathogenesis of heart failure, making it a promising therapeutic target. This technical guide provides a comprehensive overview of the discovery and a detailed plausible synthesis of **GSK317354A**. While the specific discovery and development history of **GSK317354A** is not extensively detailed in publicly available literature, this document consolidates information on the broader research efforts by GlaxoSmithKline (GSK) in the field of GRK2 inhibitors and outlines a scientifically sound synthetic pathway to the molecule. This guide is intended to serve as a valuable resource for researchers in cardiovascular drug discovery and medicinal chemistry.

Introduction: The Role of GRK2 in Heart Failure

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Their signaling is tightly regulated, in part, by a family of serine/threonine kinases known as G protein-coupled receptor kinases (GRKs). GRK2 is a ubiquitously expressed member of this family that plays a critical role in the desensitization of GPCRs, a process that prevents overstimulation of downstream signaling pathways.

In the context of heart failure, chronic stimulation of the sympathetic nervous system leads to an upregulation of GRK2 in cardiomyocytes. This increased GRK2 activity results in the desensitization of β -adrenergic receptors, which are crucial for mediating the heart's response to catecholamines like norepinephrine. This desensitization contributes to the progressive decline in cardiac function characteristic of heart failure. Therefore, the inhibition of GRK2 has emerged as a promising therapeutic strategy to restore β -adrenergic receptor signaling and improve cardiac performance.

Discovery of GSK317354A and Related GRK2 Inhibitors

The discovery of **GSK317354A** is situated within a broader effort at GlaxoSmithKline to identify and develop potent and selective GRK2 inhibitors for the treatment of heart failure. While a specific publication detailing the discovery of **GSK317354A** is not readily available, a presentation at the 264th American Chemical Society (ACS) National Meeting in 2022 by Knapp-Reed et al. on behalf of GSK, titled "Discovery of a novel series of potent and selective GRK2 inhibitors for the treatment of heart failure," highlights the company's significant progress in this area. This presentation likely described the lead optimization efforts that led to compounds such as **GSK317354A**.

The general approach to discovering such inhibitors often involves high-throughput screening of compound libraries followed by structure-based drug design and medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. It is plausible that **GSK317354A** emerged from such a program, focusing on a specific chemical scaffold that demonstrated promising inhibitory activity against GRK2.

Physicochemical Properties of GSK317354A

A summary of the key physicochemical properties of **GSK317354A** is provided in the table below.

| Property | Value |
|-------------------|--|
| IUPAC Name | 2-amino-N-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-6-yl)-5-fluorobenzamide |
| Molecular Formula | C ₁₈ H ₁₇ FN ₄ O ₃ |
| Molecular Weight | 372.36 g/mol |
| CAS Number | Not available |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

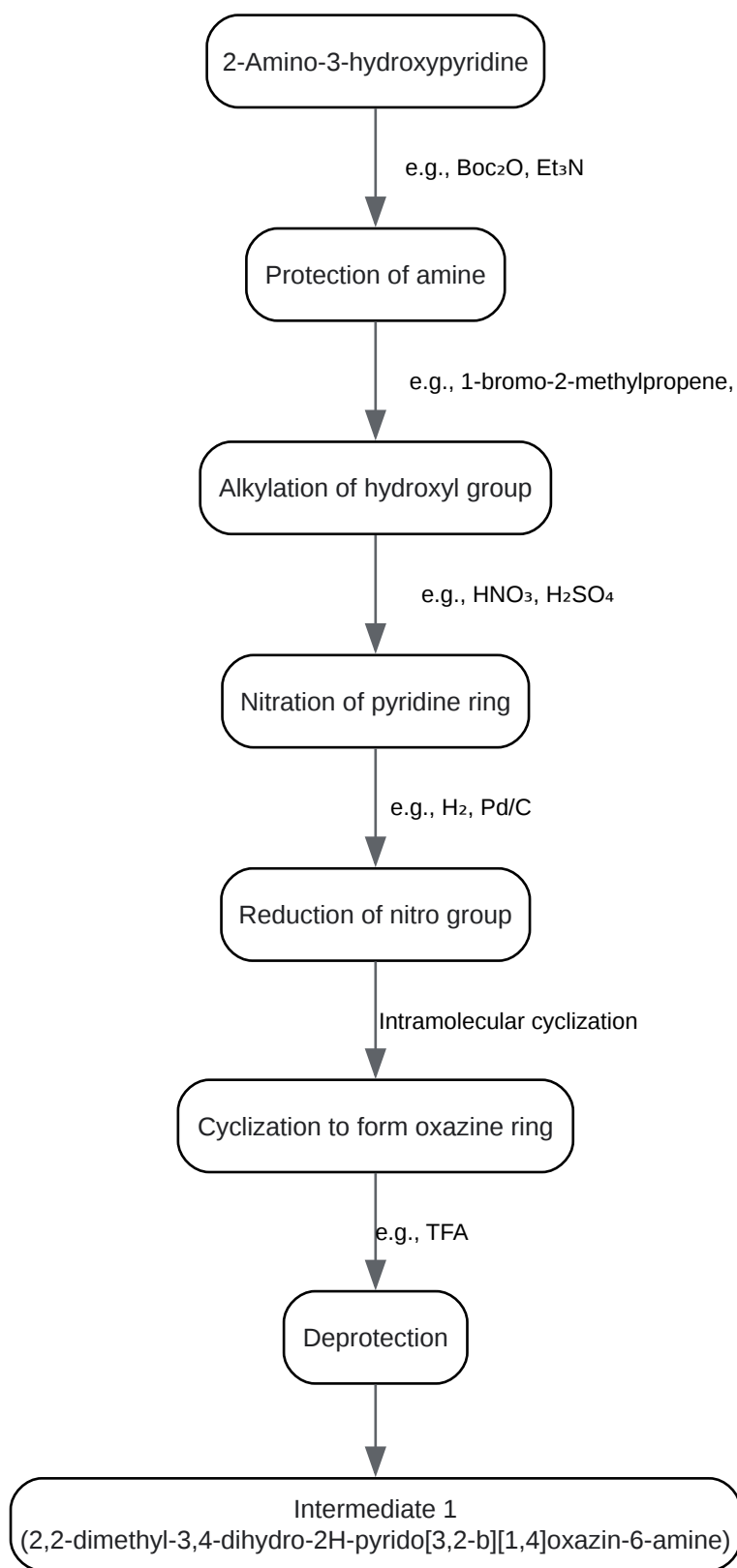
Plausible Synthesis of GSK317354A

While a specific, published synthetic route for **GSK317354A** has not been identified, a plausible and efficient synthesis can be devised based on established organic chemistry principles and available information on the synthesis of its core structural components: the 2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-6-amine core and the 2-amino-5-fluorobenzoic acid fragment. The final step would involve an amide bond formation.

The proposed synthetic pathway is outlined below.

Synthesis of 2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-6-amine (Intermediate 1)

The synthesis of the key pyridoxazinamine intermediate can be envisioned starting from commercially available 2-amino-3-hydroxypyridine.



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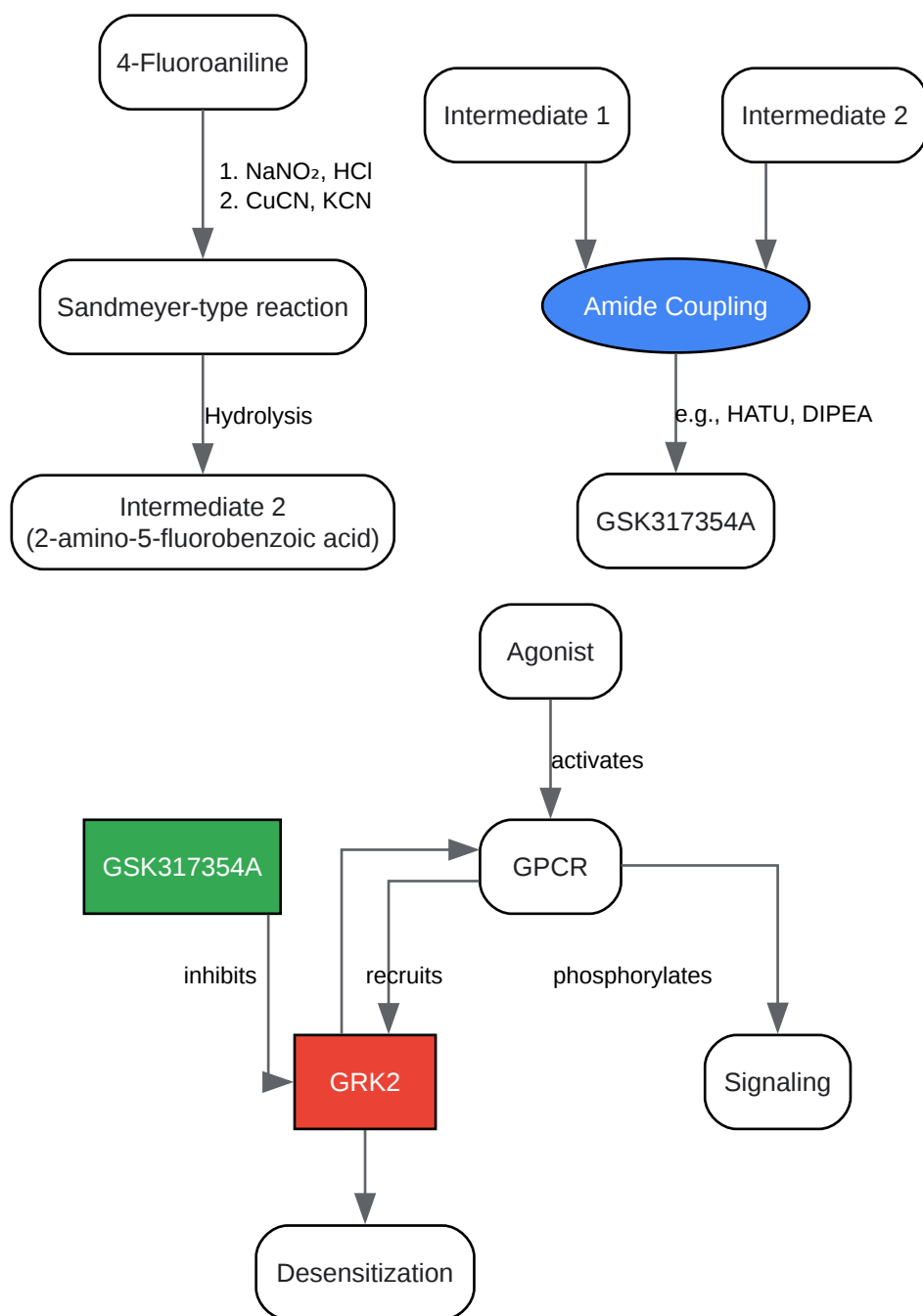
Caption: Proposed workflow for the synthesis of Intermediate 1.

Experimental Protocol:

- **Protection of 2-Amino-3-hydroxypyridine:** To a solution of 2-amino-3-hydroxypyridine in a suitable solvent such as dichloromethane, add a base like triethylamine followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC). The protected intermediate is then isolated and purified.
- **O-Alkylation:** The protected aminophenol is then alkylated using a reagent like 1-bromo-2-methylpropene in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The reaction mixture is heated to ensure complete reaction.
- **Nitration:** The pyridine ring is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, likely at the 6-position.
- **Reduction of the Nitro Group:** The nitro group is reduced to an amine using standard conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) in a solvent like ethanol or methanol.
- **Cyclization:** The resulting diamine can be cyclized to form the oxazine ring. This may occur spontaneously or require specific conditions to facilitate the intramolecular reaction.
- **Deprotection:** The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane, to yield the desired 2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,2]oxazin-6-amine (Intermediate 1).

Synthesis of 2-amino-5-fluorobenzoic acid (Intermediate 2)

This intermediate is commercially available but can also be synthesized from 4-fluoroaniline.



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